4-bromo-5-nitro-1H-pyrazole-3-carbohydrazide
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Overview
Description
4-bromo-5-nitro-1H-pyrazole-3-carbohydrazide is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-nitro-1H-pyrazole-3-carbohydrazide typically involves the reaction of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-nitro-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Condensation Reactions: The carbohydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide or potassium cyanide.
Reduction Reactions: Typical reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Condensation Reactions: These reactions often require acidic or basic catalysts and are carried out in solvents like ethanol or methanol.
Major Products Formed
Substitution Reactions: Products include azido or cyano derivatives.
Reduction Reactions: The major product is 4-amino-5-nitro-1H-pyrazole-3-carbohydrazide.
Condensation Reactions: The products are hydrazones, which can be further utilized in various applications.
Scientific Research Applications
4-bromo-5-nitro-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-bromo-5-nitro-1H-pyrazole-3-carbohydrazide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with biological macromolecules, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid
- 5-nitro-1H-pyrazole-3-carbohydrazide
- 4-chloro-5-nitro-1H-pyrazole-3-carbohydrazide
Uniqueness
4-bromo-5-nitro-1H-pyrazole-3-carbohydrazide is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and applications in various fields .
Properties
IUPAC Name |
4-bromo-5-nitro-1H-pyrazole-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN5O3/c5-1-2(4(11)7-6)8-9-3(1)10(12)13/h6H2,(H,7,11)(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMGBSDJHSIJIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1C(=O)NN)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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